N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-(2,3-dimethylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-(2,3-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-10-6-5-7-15(12(10)3)20-18(23)17(22)19-9-16(21)14-8-11(2)24-13(14)4/h5-8,16,21H,9H2,1-4H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPBUQQKEZGXJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=C(OC(=C2)C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N’-(2,3-dimethylphenyl)ethanediamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions:
Hydroxyethyl chain addition: The hydroxyethyl chain can be introduced via a nucleophilic substitution reaction.
Amide bond formation: The final step involves the formation of the ethanediamide linkage through a condensation reaction between the hydroxyethyl-substituted furan and the dimethylphenylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N’-(2,3-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyethyl chain can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N’-(2,3-dimethylphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism by which N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N’-(2,3-dimethylphenyl)ethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Core Amide Backbone Variations
- Ethanediamide vs. Phthalimide: The target compound’s ethanediamide core differs from 3-chloro-N-phenyl-phthalimide (), which has a rigid phthalimide ring. The ethanediamide group allows for greater conformational flexibility and hydrogen-bonding capacity (two amide bonds vs.
- Ethanediamide vs. Acetamide :
Acetamide derivatives like 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide () lack the dual amide functionality, reducing their ability to form multiple hydrogen bonds. This structural distinction may influence target selectivity and pharmacokinetics .
Substituent Analysis
- 2,3-Dimethylphenyl Group :
Shared with pesticidal acetamides (e.g., 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide), this substituent is associated with herbicidal activity. However, its pairing with a hydroxyethyl-dimethylfuran group in the target compound introduces polar and heterocyclic features absent in simpler acetamides, possibly altering bioavailability . - 2,5-Dimethylfuran-3-yl and Hydroxyethyl Chain :
The furan ring’s electron-rich nature and the hydroxyethyl group may enhance solubility compared to purely lipophilic analogs (e.g., chlorophenyl derivatives). Similar substituents in ethanediamide-based enzyme inhibitors () correlate with improved binding affinity .
Data Table: Comparative Analysis of Key Compounds
Physicochemical and Computational Considerations
- Solubility and logP: The hydroxyethyl group in the target compound likely increases hydrophilicity compared to chlorophenyl or isopropyl-containing analogs ().
- Structural Characterization : Crystallographic techniques (e.g., SHELX, ORTEP; ) are widely used for similar compounds. Applying these methods to the target compound would elucidate its conformation and packing motifs .
Biological Activity
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-(2,3-dimethylphenyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound is characterized by a unique combination of a furan moiety and an ethylene diamine backbone, which contributes to its biological activity. Key properties include:
- Molecular Formula : C₁₆H₁₈N₂O₂
- Molecular Weight : 270.33 g/mol
- CAS Number : 2320682-18-4
1. Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. The furan ring is known to enhance the electron-donating ability of the compound, which can neutralize free radicals and reduce oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .
2. Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory effects in various studies. Similar compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory response. For instance, related cinnamide derivatives have been reported to reduce the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes .
3. Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. The presence of the 2,5-dimethylfuran moiety is associated with broad-spectrum antimicrobial activity against various pathogens, including antibiotic-resistant strains. This activity is believed to stem from the ability of the compound to disrupt microbial cell membranes or interfere with metabolic processes .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and LOX.
- Modulation of Signaling Pathways : It may influence signaling pathways related to oxidative stress and inflammation by activating nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates antioxidant responses .
- Interaction with Cell Membranes : Its structural characteristics allow it to interact with lipid membranes, potentially disrupting microbial integrity.
Case Study 1: Anti-inflammatory Effects in Animal Models
A study investigated the anti-inflammatory effects of a structurally similar compound in a murine model of inflammation induced by carrageenan. The results showed a significant reduction in paw edema and inflammatory cytokine levels when treated with the compound. This suggests that it may be effective in managing acute inflammatory responses .
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
Another study assessed the antimicrobial efficacy of related compounds against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds with similar furan structures exhibited minimum inhibitory concentrations (MICs) effective against MRSA strains, highlighting their potential as novel antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
